

physical and chemical properties of Tetrazolast

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrazolast*

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Tetrazolast: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolast, scientifically known as 4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinoline, is a heterocyclic compound of interest in medicinal chemistry. Its structural framework, featuring a fusion of tetrazole and quinoline rings, suggests potential pharmacological activity, particularly in the realm of inflammatory and allergic responses. This technical guide provides a detailed overview of the known physical and chemical properties of **Tetrazolast**, its proposed mechanism of action as a mast cell stabilizer, and standardized protocols for its evaluation. Due to the limited availability of specific experimental data for **Tetrazolast** in publicly accessible literature, this guide also incorporates data from closely related compounds and the foundational tetrazole structure to provide a comprehensive theoretical framework for researchers.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Tetrazolast** are not extensively documented in publicly available literature. The following table summarizes the known information for **Tetrazolast** and provides context with data for the parent compound, 1H-Tetrazole, where specific **Tetrazolast** data is unavailable. Researchers should consider these values as estimates and are encouraged to determine them experimentally for pure **Tetrazolast**.

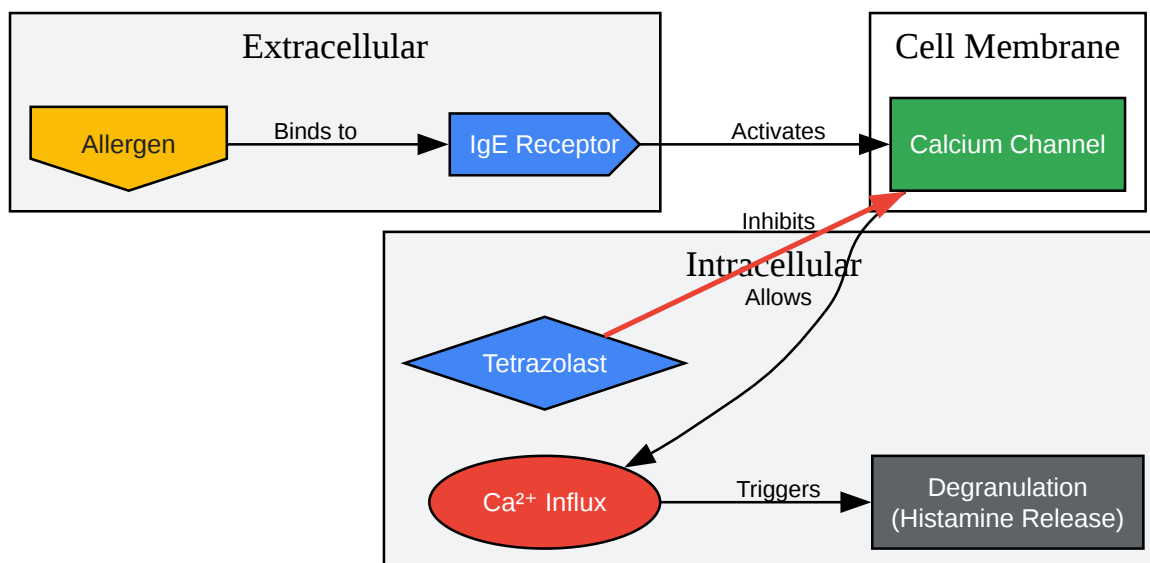
Property	Value (Tetrazolast)	Value (1H-Tetrazole - for reference)
IUPAC Name	4-(1H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline[1]	1H-1,2,3,4-Tetrazole
Synonyms	Tetrazolast	-
CAS Number	95104-27-1[1]	288-94-8
Chemical Formula	C10H6N8[1]	CH2N4
Molecular Weight	238.21 g/mol [1]	70.05 g/mol
Melting Point	Data not available	155-158 °C
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in water and polar organic solvents
pKa	Data not available	~4.9
logP	Data not available	Data not available

Proposed Mechanism of Action: Mast Cell Stabilization

While the precise signaling pathway of **Tetrazolast** has not been explicitly elucidated, its structural similarity to other mast cell stabilizers, such as tazanolast, suggests a likely mechanism of action involving the inhibition of mast cell degranulation. Mast cells play a pivotal role in the inflammatory and allergic response by releasing histamine and other pro-inflammatory mediators upon activation.

The proposed mechanism centers on the inhibition of calcium influx into the mast cell, a critical step in the degranulation process. By preventing the rise in intracellular calcium concentration, **Tetrazolast** is hypothesized to stabilize the mast cell, thereby inhibiting the release of histamine and other inflammatory mediators. A closely related compound, an active metabolite of tazanolast, has been shown to inhibit histamine release by preventing the increase in intracellular Ca²⁺ concentration[2].

The following diagram illustrates the proposed signaling pathway for mast cell stabilization by **Tetrazolast**.



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Caption: Proposed mechanism of action for **Tetrazolast** as a mast cell stabilizer.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the activity of **Tetrazolast**. Specific concentrations, incubation times, and other parameters should be optimized for **Tetrazolast** in a laboratory setting.

Mast Cell Stabilization Assay (In Vitro)

Objective: To determine the ability of **Tetrazolast** to inhibit antigen-induced degranulation of mast cells.

Methodology:

- Mast Cell Culture:
 - Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

- Sensitize the RBL-2H3 cells by incubating with anti-dinitrophenyl (DNP)-IgE overnight.
- Compound Treatment:
 - Wash the sensitized cells with Tyrode's buffer.
 - Pre-incubate the cells with varying concentrations of **Tetrazolast** (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 0.1%) for 1 hour at 37°C. Include a vehicle control (solvent only) and a positive control (e.g., cromolyn sodium).
- Induction of Degranulation:
 - Challenge the cells with DNP-human serum albumin (HSA) to induce degranulation.
 - Incubate for 30 minutes at 37°C.
- Quantification of Degranulation:
 - Centrifuge the cell suspension to pellet the cells.
 - Collect the supernatant and measure the activity of a released granular enzyme, such as β -hexosaminidase, by a colorimetric assay.
 - Lyse the cell pellet with Triton X-100 to measure the total cellular β -hexosaminidase activity.
 - Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity.
- Data Analysis:
 - Plot the percentage of degranulation against the concentration of **Tetrazolast** to determine the IC₅₀ value (the concentration at which 50% of degranulation is inhibited).

Histamine Release Assay (In Vitro)

Objective: To quantify the inhibitory effect of **Tetrazolast** on histamine release from mast cells.

Methodology:

- Mast Cell Isolation:
 - Isolate peritoneal mast cells from rats or use a cultured mast cell line (e.g., RBL-2H3).
- Compound Treatment:
 - Pre-incubate the mast cells with different concentrations of **Tetrazolast** for 1 hour at 37°C.
- Induction of Histamine Release:
 - Stimulate histamine release using a secretagogue such as compound 48/80 or an antigen (if using sensitized cells).
 - Incubate for 15-30 minutes at 37°C.
- Quantification of Histamine:
 - Stop the reaction by placing the tubes on ice.
 - Centrifuge to separate the cells from the supernatant.
 - Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.
- Data Analysis:
 - Calculate the percentage of histamine release inhibition for each concentration of **Tetrazolast** compared to the control (stimulated cells without the compound).
 - Determine the IC50 value.

Receptor Binding Assay (Hypothetical)

Objective: To identify potential molecular targets of **Tetrazolast** on the mast cell surface. This is a hypothetical protocol as the specific receptor for **Tetrazolast** is unknown.

Methodology:

- Membrane Preparation:
 - Isolate cell membranes from a relevant cell line (e.g., RBL-2H3 cells) that expresses potential target receptors (e.g., adenosine receptors, cytokine receptors).
- Radioligand Binding:
 - Incubate the cell membranes with a known radiolabeled ligand for the receptor of interest in the presence and absence of varying concentrations of unlabeled **Tetrazolast**.
- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
 - Wash the filters to remove non-specifically bound radioactivity.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Perform a competition binding analysis to determine the ability of **Tetrazolast** to displace the radioligand from its receptor.
 - Calculate the K_i (inhibition constant) of **Tetrazolast** for the receptor.

Conclusion

Tetrazolast presents an intriguing scaffold for the development of novel anti-inflammatory and anti-allergic agents. While specific experimental data on its physical and chemical properties are sparse, its structural characteristics and the known activity of related compounds strongly suggest a role as a mast cell stabilizer. The proposed mechanism of action, involving the inhibition of calcium influx, provides a solid basis for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the comprehensive evaluation of **Tetrazolast**'s pharmacological profile. Further research is warranted to fully characterize its

properties and elucidate its precise molecular interactions, which will be crucial for its potential development as a therapeutic agent.

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References

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- To cite this document: BenchChem. [physical and chemical properties of Tetrazolast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199093#physical-and-chemical-properties-of-tetrazolast]

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